

# Preclinical Evidence for Voxzogo's Impact on Endochondral Ossification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Achondroplasia, the most common form of skeletal dysplasia, arises from a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to the constitutive activation of the FGFR3 protein, a negative regulator of bone growth, which in turn impairs endochondral ossification—the process by which most long bones elongate. The downstream signaling cascade, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, results in decreased chondrocyte proliferation and differentiation within the growth plate, leading to disproportionate short stature and other skeletal abnormalities.[1]

**Voxzogo** (vosoritide), a C-type natriuretic peptide (CNP) analog, has emerged as a targeted therapy for achondroplasia.[1][2] It functions by binding to the Natriuretic Peptide Receptor-B (NPR-B) on chondrocytes, stimulating the production of cyclic guanosine monophosphate (cGMP).[1][2] This increase in intracellular cGMP antagonizes the overactive FGFR3 signaling by inhibiting the RAF-1 kinase in the MAPK pathway, thereby restoring the balance of signals that govern chondrocyte activity and promoting endochondral bone growth.[3][4][5][6] This technical guide provides an in-depth overview of the preclinical evidence supporting the mechanism and efficacy of **Voxzogo** in modulating endochondral ossification, with a focus on quantitative data from in vitro and in vivo models.

# Signaling Pathway and Mechanism of Action



The core of **Voxzogo**'s mechanism lies in its ability to counteract the inhibitory effects of the mutated FGFR3 signaling cascade in chondrocytes. The following diagram illustrates this molecular interaction.



Click to download full resolution via product page

Figure 1: Voxzogo's mechanism of action on the FGFR3 signaling pathway.

## **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of **Voxzogo** (referred to as BMN 111 in early studies) on bone growth and chondrocyte function.

## In Vivo Efficacy in Fgfr3Y367C/+ Mouse Model

This mouse model recapitulates many of the skeletal features of human achondroplasia.

Table 1: Effect of Vosoritide on Skeletal Parameters in Fgfr3Y367C/+ Mice



| Parameter                       | Wild-Type<br>(Vehicle) | Fgfr3Y367C/+<br>(Vehicle) | Fgfr3Y367C/+<br>(Vosoritide) | % Correction |
|---------------------------------|------------------------|---------------------------|------------------------------|--------------|
| Naso-anal<br>Length (mm)        | 48.2 ± 0.5             | 42.5 ± 0.6                | 46.1 ± 0.4                   | 63%          |
| Femur Length (mm)               | 14.8 ± 0.2             | 12.1 ± 0.3                | 13.9 ± 0.2                   | 67%          |
| Tibia Length<br>(mm)            | 17.9 ± 0.2             | 14.5 ± 0.3                | 16.8 ± 0.2                   | 68%          |
| Skull Length<br>(mm)            | 22.1 ± 0.2             | 20.9 ± 0.2                | 21.7 ± 0.2                   | 67%          |
| Foramen<br>Magnum Area<br>(mm²) | 8.9 ± 0.3              | 6.8 ± 0.3                 | 8.1 ± 0.3                    | 62%          |

Data adapted from Lorget et al., 2012. Mice were treated with daily subcutaneous injections of vosoritide (500  $\mu$ g/kg) or vehicle for 20 days, starting at day 10 of life. Values are presented as mean  $\pm$  SEM.

Table 2: Histomorphometric Analysis of the Tibial Growth Plate in Fgfr3Y367C/+ Mice

| Parameter                         | Wild-Type (Vehicle) | Fgfr3Y367C/+<br>(Vehicle) | Fgfr3Y367C/+<br>(Vosoritide) |
|-----------------------------------|---------------------|---------------------------|------------------------------|
| Total Growth Plate<br>Height (µm) | 350 ± 15            | 210 ± 10                  | 315 ± 12                     |
| Proliferative Zone<br>Height (µm) | 180 ± 10            | 90 ± 8                    | 155 ± 10                     |
| Hypertrophic Zone<br>Height (μm)  | 125 ± 8             | 85 ± 6                    | 115 ± 7                      |

Data adapted from Lorget et al., 2012. Measurements were taken from the proximal tibial growth plate after 20 days of treatment. Values are presented as mean  $\pm$  SEM.



## In Vitro Efficacy in Human Chondrocytes

Table 3: Effect of Vosoritide on MAPK Signaling in Human Achondroplasia Chondrocytes

| Treatment Condition | Relative p-ERK1/2 Levels |
|---------------------|--------------------------|
| Untreated Control   | 1.00                     |
| FGF2 Stimulation    | $3.5 \pm 0.4$            |
| FGF2 + Vosoritide   | 1.5 ± 0.2                |

Data adapted from Lorget et al., 2012. Human achondroplasia chondrocytes were stimulated with FGF2 in the presence or absence of vosoritide. p-ERK1/2 levels were quantified by Western blot and normalized to total ERK. Values are presented as mean ± SEM.

# Experimental Protocols In Vivo Study in Fgfr3Y367C/+ Mouse Model

#### Animal Model:

- Strain:Fgfr3Y367C/+ mice, which carry a tyrosine-to-cysteine substitution at codon 367 of the Fgfr3 gene, homologous to a common mutation in human achondroplasia.[4]
- Breeding: Heterozygous Fgfr3Y367C/+ males were crossed with wild-type females.
- Genotyping: Offspring were genotyped by PCR analysis of tail DNA.
- Housing: Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

#### Drug Administration:

Test Article: Vosoritide (BMN 111)

Dose: 500 μg/kg body weight

Route: Subcutaneous injection



- · Frequency: Once daily
- Duration: 20 days, from postnatal day 10 to day 30.
- Control: Vehicle (saline) administered under the same regimen.

#### Skeletal Analysis:

- Radiography: Whole-body X-rays were taken at the end of the treatment period using a digital X-ray system.
- Measurements: Skeletal parameters, including naso-anal length, femur and tibia length, and skull dimensions, were measured from the radiographs using calibrated software.
- Micro-CT Analysis: Foramen magnum area was quantified using micro-computed tomography (micro-CT) scans of the skulls.

#### Histology and Histomorphometry:

- Tissue Preparation: Tibias were dissected, fixed in 4% paraformaldehyde, decalcified in EDTA, and embedded in paraffin.
- Staining: 5 μm sections of the proximal tibia were stained with Hematoxylin and Eosin (H&E) and Safranin O.
- Analysis: The height of the total growth plate, proliferative zone, and hypertrophic zone was
  measured from the stained sections using image analysis software.

## In Vitro Study with Human Chondrocytes

#### Cell Culture:

- Cell Source: Primary human costal chondrocytes were obtained from individuals with achondroplasia undergoing thoracic surgery.
- Culture Medium: Cells were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.



• Culture Conditions: Cells were maintained in a humidified incubator at 37°C and 5% CO2.

Western Blot Analysis for p-ERK1/2:

- Cell Treatment: Chondrocytes were serum-starved overnight and then pre-treated with or without vosoritide for 1 hour before stimulation with Fibroblast Growth Factor 2 (FGF2) for 15 minutes.
- Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Quantification: Band intensities were quantified using densitometry software, and p-ERK1/2 levels were normalized to total ERK1/2 levels.

## **Experimental Workflow Visualization**

The following diagram outlines the workflow for the in vivo preclinical study of **Voxzogo** in the Fgfr3Y367C/+ mouse model.





Click to download full resolution via product page

Figure 2: Workflow for the in vivo evaluation of Voxzogo in an achondroplasia mouse model.

## Conclusion

The preclinical data provide robust evidence for the mechanism of action and efficacy of **Voxzogo** in addressing the underlying pathophysiology of achondroplasia. In vivo studies using the Fgfr3Y367C/+ mouse model demonstrate that vosoritide treatment leads to significant improvements in skeletal growth, including increased length of long bones and normalization of



craniofacial features. These macroscopic changes are supported by histological evidence of an expanded and more organized growth plate, with increased proliferation and differentiation of chondrocytes. At the molecular level, in vitro studies with human achondroplasia chondrocytes confirm that vosoritide effectively antagonizes the overactive FGFR3 signaling pathway by inhibiting the phosphorylation of ERK1/2. Collectively, these preclinical findings established a strong foundation for the successful clinical development of **Voxzogo** as a targeted therapy for individuals with achondroplasia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jbr-pub.org.cn [jbr-pub.org.cn]
- 2. researchgate.net [researchgate.net]
- 3. Micro-CT-Based Bone Microarchitecture Analysis of the Murine Skull | Springer Nature Experiments [experiments.springernature.com]
- 4. DSpace [archive.hshsl.umaryland.edu]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Evaluation of the therapeutic potential of a CNP analog in a Fgfr3 mouse model recapitulating achondroplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Evidence for Voxzogo's Impact on Endochondral Ossification: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775475#preclinical-evidence-for-voxzogo-s-impact-on-endochondral-ossification]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com